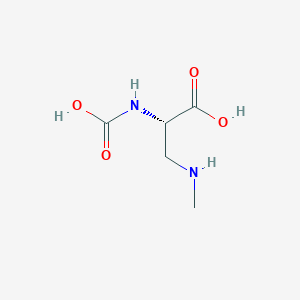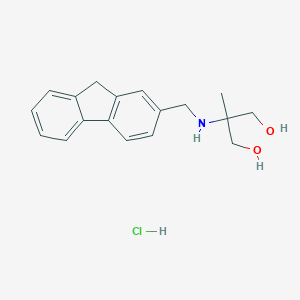
1,3-Propanediol, 2-((9H-fluoren-2-ylmethyl)amino)-2-methyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Propanediol, 2-((9H-fluoren-2-ylmethyl)amino)-2-methyl-, hydrochloride is a compound that has been extensively studied for its potential applications in various fields of science. It is a chemical compound that belongs to the class of organic compounds known as amino alcohols.
Mécanisme D'action
The mechanism of action of 1,3-Propanediol, 2-((9H-fluoren-2-ylmethyl)amino)-2-methyl-, hydrochloride is not well understood. However, studies have suggested that the compound acts as a charge carrier in organic electronic devices. The compound has been shown to have excellent charge transport properties, which makes it a promising material for use in these devices.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of 1,3-Propanediol, 2-((9H-fluoren-2-ylmethyl)amino)-2-methyl-, hydrochloride. However, studies have suggested that the compound is relatively non-toxic and has low cytotoxicity. This makes it a promising material for use in biomedical applications such as drug delivery systems.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of 1,3-Propanediol, 2-((9H-fluoren-2-ylmethyl)amino)-2-methyl-, hydrochloride is its excellent charge transport properties. This makes it a promising material for use in organic electronic devices. However, the compound has limited solubility in common organic solvents, which can make it challenging to work with in a laboratory setting.
Orientations Futures
There are several future directions for the research and development of 1,3-Propanediol, 2-((9H-fluoren-2-ylmethyl)amino)-2-methyl-, hydrochloride. One of the primary areas of research is in the development of new organic electronic devices. The compound has shown promise in this area, and further research is needed to fully understand its potential applications. Additionally, the compound has potential applications in the field of biomedicine, particularly in drug delivery systems. Further research is needed to fully understand the biochemical and physiological effects of the compound and its potential applications in this field.
Conclusion:
In conclusion, 1,3-Propanediol, 2-((9H-fluoren-2-ylmethyl)amino)-2-methyl-, hydrochloride is a promising compound that has potential applications in various fields of science. Its excellent charge transport properties make it a promising material for use in organic electronic devices, while its low cytotoxicity makes it a promising material for use in biomedical applications. Further research is needed to fully understand the potential applications of this compound and to develop new materials based on its structure.
Méthodes De Synthèse
The synthesis of 1,3-Propanediol, 2-((9H-fluoren-2-ylmethyl)amino)-2-methyl-, hydrochloride involves the reaction of 2-((9H-fluoren-2-yl)methylamino)-1-propanol with hydrochloric acid. This reaction results in the formation of the hydrochloride salt of the compound. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
1,3-Propanediol, 2-((9H-fluoren-2-ylmethyl)amino)-2-methyl-, hydrochloride has been extensively studied for its potential applications in various fields of science. One of the primary areas of research has been in the field of organic electronics. This compound has been shown to have excellent charge transport properties, making it a promising material for use in organic electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Propriétés
Numéro CAS |
133550-82-0 |
|---|---|
Nom du produit |
1,3-Propanediol, 2-((9H-fluoren-2-ylmethyl)amino)-2-methyl-, hydrochloride |
Formule moléculaire |
C18H22ClNO2 |
Poids moléculaire |
319.8 g/mol |
Nom IUPAC |
2-(9H-fluoren-2-ylmethylamino)-2-methylpropane-1,3-diol;hydrochloride |
InChI |
InChI=1S/C18H21NO2.ClH/c1-18(11-20,12-21)19-10-13-6-7-17-15(8-13)9-14-4-2-3-5-16(14)17;/h2-8,19-21H,9-12H2,1H3;1H |
Clé InChI |
RZNABSQUNOSQCT-UHFFFAOYSA-N |
SMILES |
CC(CO)(CO)NCC1=CC2=C(C=C1)C3=CC=CC=C3C2.Cl |
SMILES canonique |
CC(CO)(CO)NCC1=CC2=C(C=C1)C3=CC=CC=C3C2.Cl |
Autres numéros CAS |
133550-82-0 |
Synonymes |
2-(9H-fluoren-2-ylmethylamino)-2-methyl-propane-1,3-diol hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



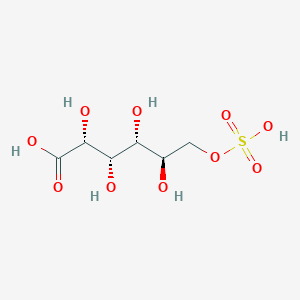
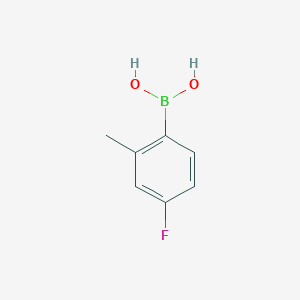

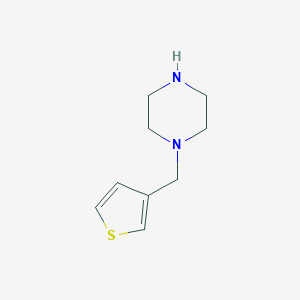
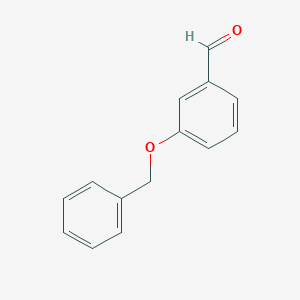
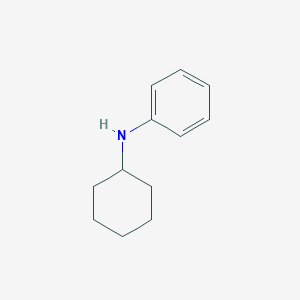
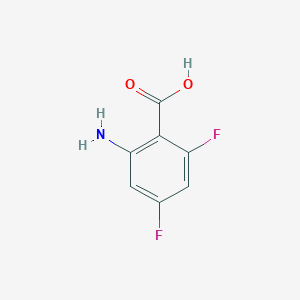
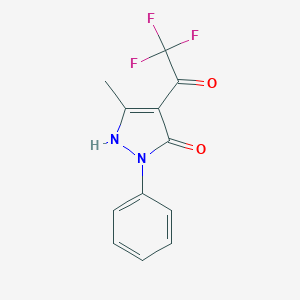
![3,4,7,8-Tetrahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dione](/img/structure/B162163.png)
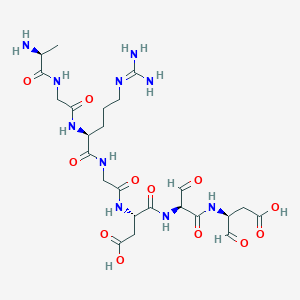
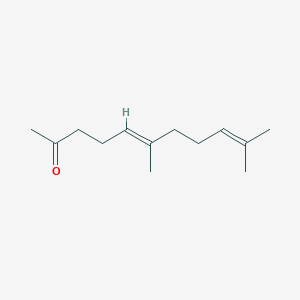
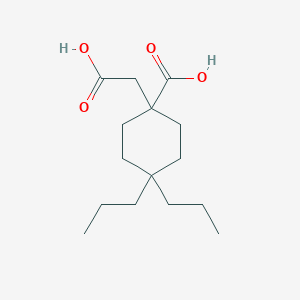
![3-Methoxy-5-methyl-2-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrienyl]phenol](/img/structure/B162168.png)
